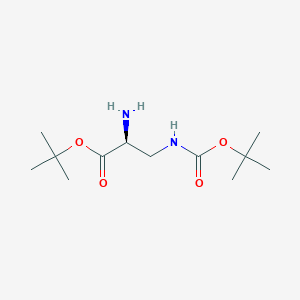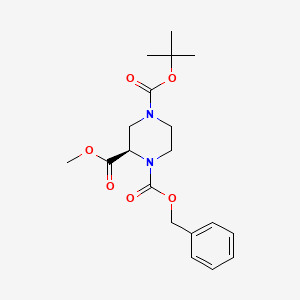![molecular formula C6H10N2O B13133840 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B13133840.png)
2-Methyl-2,6-diazaspiro[3.3]heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,6-diazaspiro[3.3]heptan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro ring and a heptanone moiety. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for piperazine, a common scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one typically involves the use of azabicyclo[1.1.0]butyl intermediates. A robust and mild flow technology-assisted two-step protocol has been developed for its synthesis. This method ensures high molecular rigidity and predictable vectorization, which are crucial for enhancing drug-likeness and target selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of flow chemistry and strain-release techniques from azabicyclo[1.1.0]butanes are promising approaches for scalable production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,6-diazaspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, N-ethyl-N,N-diisopropylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Methyl-2,6-diazaspiro[3.3]heptan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, enhancing molecular rigidity and target selectivity.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. Its spirocyclic structure allows it to act as a bioisostere, mimicking the behavior of piperazine and other similar compounds. This interaction can enhance drug-likeness, reduce toxicity, and improve clinical success .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride
- 2-Cyclopropyl-1-[(2S,3R)-6-(2-fluorobenzyl)-2-(hydroxymethyl)-3-phenyl-1,6-diazaspiro[3.3]hept-1-yl]ethanone
- 1-Oxa-2,6-diazaspiro[3.3]heptane
Uniqueness
2-Methyl-2,6-diazaspiro[3.3]heptan-1-one stands out due to its unique spirocyclic structure, which provides high molecular rigidity and predictable vectorization. This makes it a valuable scaffold in drug design, offering advantages over traditional non-strained heterocycles .
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-methyl-2,6-diazaspiro[3.3]heptan-3-one |
InChI |
InChI=1S/C6H10N2O/c1-8-4-6(5(8)9)2-7-3-6/h7H,2-4H2,1H3 |
InChI Key |
CEONBAVRISLWCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1=O)CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)





![(6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)



![2,6-Bis[(4-ethylphenyl)sulfanyl]-1,4,5,8-tetrahydroxyanthracene-9,10-dione](/img/structure/B13133831.png)



